molecular formula C33H26BrN3O3 B2460119 6-bromo-3-(1-(2-methoxy-2-phenylacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one CAS No. 391890-01-0

6-bromo-3-(1-(2-methoxy-2-phenylacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one

Cat. No. B2460119
CAS RN: 391890-01-0
M. Wt: 592.493
InChI Key: WFHRAVPVRKYZPL-UHFFFAOYSA-N
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Description

6-bromo-3-(1-(2-methoxy-2-phenylacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C33H26BrN3O3 and its molecular weight is 592.493. The purity is usually 95%.
BenchChem offers high-quality 6-bromo-3-(1-(2-methoxy-2-phenylacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-3-(1-(2-methoxy-2-phenylacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-bromo-3-(1-(2-methoxy-2-phenylacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one' involves the synthesis of the pyrazole ring, followed by the synthesis of the quinoline ring, and finally the coupling of the two rings to form the target compound.", "Starting Materials": [ "2-methoxy-2-phenylacetic acid", "phenylhydrazine", "benzaldehyde", "ethyl acetoacetate", "4-bromoaniline", "4-phenylquinoline-2-carbaldehyde", "triethylamine", "acetic anhydride", "sodium acetate", "bromine" ], "Reaction": [ "Step 1: Synthesis of 5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid", "React 2-methoxy-2-phenylacetic acid with phenylhydrazine in the presence of acetic anhydride and sodium acetate to form 1-(2-methoxy-2-phenylacetyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid.", "Step 2: Synthesis of 5-phenyl-4,5-dihydro-1H-pyrazol-3-amine", "React 1-(2-methoxy-2-phenylacetyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid with ethyl acetoacetate in the presence of triethylamine to form 1-(2-methoxy-2-phenylacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-amine.", "Step 3: Synthesis of 6-bromo-3-(1-(2-methoxy-2-phenylacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)quinoline-2(1H)-one", "React 4-bromoaniline with benzaldehyde in the presence of acetic acid to form 4-bromo-2-phenylquinoline.", "React 4-bromo-2-phenylquinoline with 1-(2-methoxy-2-phenylacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-amine in the presence of triethylamine to form 6-bromo-3-(1-(2-methoxy-2-phenylacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)quinoline-2(1H)-one." ] }

CAS RN

391890-01-0

Product Name

6-bromo-3-(1-(2-methoxy-2-phenylacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one

Molecular Formula

C33H26BrN3O3

Molecular Weight

592.493

IUPAC Name

6-bromo-3-[2-(2-methoxy-2-phenylacetyl)-3-phenyl-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C33H26BrN3O3/c1-40-31(23-15-9-4-10-16-23)33(39)37-28(21-11-5-2-6-12-21)20-27(36-37)30-29(22-13-7-3-8-14-22)25-19-24(34)17-18-26(25)35-32(30)38/h2-19,28,31H,20H2,1H3,(H,35,38)

InChI Key

WFHRAVPVRKYZPL-UHFFFAOYSA-N

SMILES

COC(C1=CC=CC=C1)C(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5)C6=CC=CC=C6

solubility

not available

Origin of Product

United States

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